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Compound of Interest

Compound Name:
L-Ornithine-1,2-13C2

(hydrochloride)

Cat. No.: B12411183

Get Quote

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, a

metabolic pathway responsible for the detoxification of ammonia in the liver. The quantification

of plasma ornithine levels is paramount in the diagnosis and monitoring of several inherited

metabolic disorders, most notably urea cycle defects (UCDs) such as ornithine

transcarbamylase (OTC) deficiency. In patients with OTC deficiency, impaired conversion of

ornithine leads to its accumulation, resulting in hyperammonemia, a life-threatening condition.

Accurate and precise measurement of ornithine is therefore essential for early diagnosis,

dietary management, and therapeutic monitoring.

Beyond inherited metabolic diseases, ornithine concentrations in plasma are of significant

interest in various research domains. It plays a role in polyamine biosynthesis, which is crucial

for cell growth and proliferation, and has been implicated in oncology research. Furthermore, its

involvement in nitric oxide synthesis and collagen production makes it a relevant biomarker in

studies related to cardiovascular health and wound healing.

This application note provides a detailed, validated protocol for the robust and accurate

quantification of ornithine in human plasma using a stable isotope-labeled internal standard, L-

Ornithine-1,2-13C2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-
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MS/MS). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the

analyte of interest and experiences similar ionization effects, thereby correcting for matrix

effects and variations in sample preparation and instrument response. This ensures the highest

degree of accuracy and precision, which is indispensable for clinical diagnostics and advanced

research.

Materials and Reagents
Reagent/Material Supplier Grade Notes

L-Ornithine

hydrochloride
Sigma-Aldrich ≥99% (HPLC) Analyte standard

L-Ornithine-1,2-13C2

dihydrochloride

Cambridge Isotope

Laboratories, Inc.
99 atom % 13C Internal Standard (IS)

Acetonitrile (ACN) Fisher Scientific LC-MS Grade

For protein

precipitation and

mobile phase

Methanol (MeOH) Fisher Scientific LC-MS Grade
For stock solution

preparation

Formic Acid (FA) Thermo Scientific LC-MS Grade Mobile phase modifier

Water, Ultra-pure
Millipore Milli-Q

system
18.2 MΩ·cm

For mobile phase and

standard preparation

Human Plasma

(K2EDTA)
BioIVT Pooled, Normal

For calibration

standards and quality

controls

1.5 mL Polypropylene

Microcentrifuge Tubes
Eppendorf

For sample

preparation

Autosampler Vials Waters
Polypropylene or

Glass

Experimental Protocols
Preparation of Stock and Working Solutions
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Rationale: The accurate preparation of stock and working solutions is fundamental to the entire

quantitative assay. Using high-purity standards and precise dilutions minimizes systematic

errors. Methanol is often chosen for initial stock solutions due to the good solubility of amino

acids. Subsequent dilutions into the mobile phase or a surrogate matrix improve compatibility

with the analytical system.

Protocol:

L-Ornithine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Ornithine

hydrochloride and dissolve it in 10 mL of 50% (v/v) methanol in a volumetric flask.

L-Ornithine-1,2-13C2 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh

approximately 1 mg of L-Ornithine-1,2-13C2 dihydrochloride and dissolve it in 1 mL of 50%

(v/v) methanol.

L-Ornithine Working Solutions: Prepare a series of working solutions by serially diluting the

L-Ornithine stock solution with 50% (v/v) methanol to create concentrations for the

calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Internal Standard Working Solution (10 µg/mL): Dilute the L-Ornithine-1,2-13C2 stock

solution with 50% (v/v) methanol to a final concentration of 10 µg/mL.

Sample Preparation: Protein Precipitation
Rationale: Plasma is a complex matrix containing high concentrations of proteins that can

interfere with the analysis by fouling the LC column and ion source. Protein precipitation is a

rapid and effective method for sample cleanup. Acetonitrile is a common choice as it efficiently

denatures and precipitates proteins while being compatible with reversed-phase

chromatography. The internal standard is added prior to precipitation to account for any analyte

loss during this process.

Protocol:

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown

sample.

Pipette 50 µL of plasma (or blank matrix for standards) into the appropriately labeled tubes.
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Add 10 µL of the appropriate L-Ornithine working solution to the calibration standards. For

QCs and unknown samples, add 10 µL of 50% (v/v) methanol.

To all tubes, add 10 µL of the 10 µg/mL Internal Standard working solution.

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Carefully transfer 150 µL of the supernatant to an autosampler vial.

Inject 5-10 µL into the LC-MS/MS system.
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Sample Preparation Workflow

50 µL Plasma Sample

Add 10 µL L-Ornithine-1,2-13C2 (IS)

Add 200 µL Ice-Cold ACN
(Protein Precipitation)

Vortex (1 min)

Centrifuge (14,000 x g, 10 min, 4°C)

Transfer 150 µL Supernatant

Inject into LC-MS/MS

Click to download full resolution via product page

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions
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Rationale: The choice of chromatographic conditions is crucial for separating ornithine from

other endogenous plasma components, particularly isomers like arginine, which can cause

interference. A reversed-phase C18 column is suitable for retaining and separating these polar

molecules. The use of a gradient elution with an acidic mobile phase (formic acid) ensures

good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring

specific precursor-to-product ion transitions for both the analyte and the internal standard.

Parameter Condition

LC System Waters ACQUITY UPLC or equivalent

Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1

x 100 mm

Column Temperature 40°C

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Gradient

0-0.5 min (2% B), 0.5-2.5 min (2-50% B), 2.5-

3.0 min (50-95% B), 3.0-3.5 min (95% B), 3.6-

5.0 min (2% B)

MS System Sciex Triple Quad 6500+ or equivalent

Ionization Mode Electrospray Ionization (ESI), Positive

Ion Source Temperature 550°C

Curtain Gas 35 psi

IonSpray Voltage 5500 V

MRM Transitions See table below
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Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy

(eV)

L-Ornithine 133.1 70.1 25

L-Ornithine-1,2-13C2

(IS)
135.1 72.1 25

Method Validation
Rationale: A rigorous method validation is required to ensure that the analytical method is

reliable, reproducible, and fit for its intended purpose. The validation parameters outlined below

are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA).

Linearity and Range
A calibration curve was prepared by spiking known concentrations of L-Ornithine into a

surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to cover the expected

clinical range. The curve was constructed by plotting the peak area ratio (Analyte/IS) against

the nominal concentration.

Parameter Result Acceptance Criteria

Calibration Range 1 - 200 µM
Covers expected physiological

and pathological ranges

Regression Model Linear, 1/x² weighting

Correlation Coefficient (r²) >0.995 ≥0.99

Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) were assessed by

analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low

QC, Mid QC, and High QC.
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QC Level
Nominal Conc.

(µM)

Intra-day

Precision

(%CV)

Inter-day

Precision

(%CV)

Accuracy (%

Bias)

LLOQ 1 <15% <15% ±20%

Low QC 3 <15% <15% ±15%

Mid QC 50 <15% <15% ±15%

High QC 150 <15% <15% ±15%

Matrix Effect and Recovery
The matrix effect was evaluated by comparing the response of ornithine in post-extraction

spiked plasma samples to the response in a neat solution. Recovery was determined by

comparing the response in pre-extraction spiked samples to post-extraction spiked samples.

Parameter Result Acceptance Criteria

Matrix Factor 0.95 - 1.05 Consistent and reproducible

Extraction Recovery >85% Consistent and reproducible

Stability
The stability of ornithine in plasma was assessed under various storage and handling

conditions to ensure sample integrity.

Condition Duration Result Acceptance Criteria

Bench-top (Room

Temp)
4 hours Stable

±15% of initial

concentration

Freeze-Thaw Cycles 3 cycles (-80°C to RT) Stable
±15% of initial

concentration

Long-term Storage 30 days at -80°C Stable
±15% of initial

concentration
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Data Analysis and Quantification
Peak Integration: The chromatographic peaks for ornithine and its internal standard are

integrated using the instrument's software (e.g., Sciex OS, MassLynx).

Calibration Curve Generation: A calibration curve is generated by performing a linear

regression of the peak area ratios (ornithine/L-Ornithine-1,2-13C2) versus the known

concentrations of the calibration standards. A weighting factor of 1/x² is typically used to

ensure accuracy at the lower end of the curve.

Quantification of Unknowns: The concentration of ornithine in unknown samples is calculated

from their measured peak area ratios using the regression equation from the calibration

curve.

Data Analysis Pathway

Acquire Raw Data
(Peak Areas for Analyte & IS)

Calculate Peak Area Ratio
(Analyte / IS)

Generate Calibration Curve
(Ratio vs. Concentration)

Calculate Unknown Concentration

Apply Linear Regression (1/x² weighting)

Click to download full resolution via product page
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Caption: Logical flow for data analysis and quantification.

Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the

quantification of ornithine in human plasma. The use of the stable isotope-labeled internal

standard, L-Ornithine-1,2-13C2, ensures high accuracy and precision by correcting for matrix

effects and procedural variability. The described protocol, including sample preparation,

chromatographic separation, mass spectrometric detection, and comprehensive validation,

demonstrates its suitability for both clinical diagnostic applications and diverse research

settings. This method provides a reliable tool for researchers and clinicians investigating urea

cycle disorders and other metabolic pathways involving ornithine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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